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Introduction

Oregon Green 488 carboxylic acid succinimidyl ester is a high-performance, amine-reactive
fluorescent dye widely utilized in biological research for the covalent labeling of proteins,
antibodies, and other biomolecules. As a fluorinated analog of fluorescein, it offers significant
advantages, including enhanced photostability and a fluorescence that is insensitive to pH in
the physiological range.[1][2][3][4] This technical guide provides a comprehensive overview of
its properties, detailed experimental protocols for its use, and essential data for researchers in
various fields, including drug development.

Oregon Green 488 is characterized by its bright green fluorescence, with excitation and
emission maxima well-suited for standard 488 nm laser lines.[5] Its succinimidyl ester moiety
reacts efficiently with primary amines on target biomolecules to form stable amide bonds,
ensuring a robust and lasting fluorescent signal for a multitude of applications such as
fluorescence microscopy, flow cytometry, and immunofluorescence assays.[1]

Core Properties and Quantitative Data

The exceptional performance of Oregon Green 488 stems from its unique chemical structure,
which confers desirable photophysical properties. A key feature is its low pKa of approximately
4.7, which renders its fluorescence largely independent of pH fluctuations between pH 4 and
10, a significant improvement over fluorescein (pKa ~6.4).[2][3][4][6] This property is critical for
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quantitative studies in cellular environments where pH can vary. The dye also exhibits a high
quantum yield and a strong molar extinction coefficient, contributing to its bright fluorescent
signal.[5][7]

Property Value Reference
Excitation Maximum (Aex) ~496 nm [1][31[4]
Emission Maximum (Aem) ~524 nm [1][31[4]
Molar Extinction Coefficient (g) ~70,000 - 76,000 cm—tM—1 [1][8]
Quantum Yield (®) ~0.91 [7]

pKa ~4.7 [21131[4]
Molecular Weight (5-isomer) ~509.38 g/mol [1][9]
Reactive Group Zs-reyrdroxysuccinimidyl (NHS) o
Reactivity Primary amines (-NHz) [1]
Solubility DMSO, DMF [9]

Signaling Pathways and Reaction Mechanisms

The fundamental utility of Oregon Green 488 carboxylic acid succinimidyl ester lies in its ability
to covalently attach to biomolecules. The following diagram illustrates the chemical reaction
between the NHS ester and a primary amine on a protein, resulting in a stable amide linkage.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.thermofisher.com/jp/ja/home/life-science/cell-analysis/fluorophores/oregon-green.html
https://www.ucl.ac.uk/~ucbpngu/Nils%20Gustafsson%20CoMPLEX%20MP3%20Report.pdf
http://www.ulab360.com/files/prod/manuals/201605/14/2604001.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0019835_AlexaFluor_ProteinLabelingKits_UG.pdf
https://info.gbiosciences.com/blog/how-to-determine-degree-of-protein-labeling
http://www.ulab360.com/files/prod/manuals/201605/14/2604001.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0019835_AlexaFluor_ProteinLabelingKits_UG.pdf
https://info.gbiosciences.com/blog/how-to-determine-degree-of-protein-labeling
http://www.ulab360.com/files/prod/manuals/201605/14/2604001.pdf
https://www.aatbio.com/products/5-og488-succinimidyl-ester-oregon-green-488-carboxylic-acid-succinimidyl-ester-5-isomer
https://www.ucl.ac.uk/~ucbpngu/Nils%20Gustafsson%20CoMPLEX%20MP3%20Report.pdf
https://abberior.rocks/expertise/protocols/nhs-ester-protocol/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0019835_AlexaFluor_ProteinLabelingKits_UG.pdf
https://info.gbiosciences.com/blog/how-to-determine-degree-of-protein-labeling
http://www.ulab360.com/files/prod/manuals/201605/14/2604001.pdf
https://www.abpbio.com/wp-content/uploads/2017/12/C114.pdf
http://www.ulab360.com/files/prod/manuals/201605/14/2604001.pdf
http://www.ulab360.com/files/prod/manuals/201605/14/2604001.pdf
https://www.abpbio.com/wp-content/uploads/2017/12/C114.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants

Oregon Green 488 Protein with

Succinimidyl Ester Primary Amine (R-NH2)

Reaction at pH 8.0-8.5

Produdts

Fluorescently Labeled Protein
(Stable Amide Bond)

N-hydroxysuccinimide
(Byproduct)

Click to download full resolution via product page

Caption: Covalent labeling reaction of a protein with Oregon Green 488 NHS ester.

Experimental Protocols

A detailed and optimized protocol is crucial for successful and reproducible labeling of
biomolecules. The following section provides a comprehensive methodology for protein labeling
with Oregon Green 488 carboxylic acid succinimidyl ester.

Experimental Workflow Overview

The general workflow for labeling a protein with Oregon Green 488 NHS ester involves several
key stages, from preparation of the reagents to the final analysis of the labeled conjugate.
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1. Prepare Protein Solution 2. Prepare Dye Stock Solution
(2 mg/mL in amine-free buffer) (10 mg/mL in anhydrous DMSO)

N 7

3. Labeling Reaction
(1 hour at room temperature, pH 8.3-8.5)

4. Purify Conjugate
(Size-Exclusion Chromatography)

5. Characterize Conjugate
(Measure Absorbance at 280 nm and 496 nm)

:

6. Calculate Degree of Labeling (DOL)

l

7. Store Labeled Protein
(4°C or -20°C, protected from light)
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Caption: General experimental workflow for protein labeling with Oregon Green 488.
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Detailed Step-by-Step Protocol

1. Preparation of Reagents:
e Protein Solution:

o Ensure the protein to be labeled is of high purity and in an amine-free buffer (e.g.,
phosphate-buffered saline, PBS). Buffers containing primary amines, such as Tris or
glycine, will compete with the labeling reaction and must be removed by dialysis or buffer
exchange.[1]

o Adjust the protein concentration to 2 mg/mL.[1] Protein solutions with concentrations
below 1 mg/mL will label less efficiently.[3]

e 1 M Sodium Bicarbonate Buffer (pH ~8.3):

o Dissolve sodium bicarbonate in deionized water to a final concentration of 1 M. This
solution is used to raise the pH of the reaction mixture to the optimal range for the NHS
ester reaction (pH 7.5-8.5).[1]

e Oregon Green 488 Succinimidyl Ester Stock Solution:

o Allow the vial of the dye to warm to room temperature before opening to prevent moisture
condensation.

o Prepare a 10 mg/mL stock solution by dissolving the dye in fresh, anhydrous dimethyl
sulfoxide (DMSO).

2. Labeling Reaction:

e In a microcentrifuge tube, combine 0.5 mL of the 2 mg/mL protein solution with 50 pL of 1 M
sodium bicarbonate buffer.

e Add the appropriate amount of the Oregon Green 488 stock solution to the protein solution. A
molar excess of the dye is typically used, with an optimal range of 4-8 moles of dye per mole
of antibody (for IgGs).[1] The exact ratio may need to be optimized for different proteins.
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Gently mix the reaction solution and incubate for 1 hour at room temperature, protected from
light.

. Purification of the Conjugate:

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the
manufacturer's instructions. The column should be equilibrated with an appropriate buffer,
such as PBS.

Apply the reaction mixture to the top of the column.

Elute the labeled protein with the equilibration buffer. The brightly colored, fluorescently
labeled protein will separate from the smaller, unreacted dye molecules.

Collect the fractions containing the labeled protein. The first colored band to elute is the
conjugate.

. Characterization of the Labeled Protein:

Measurement of Absorbance:

o Measure the absorbance of the purified conjugate solution at 280 nm (Azso) and at the
absorbance maximum of Oregon Green 488, ~496 nm (Aags), USINg a spectrophotometer.

Calculation of Degree of Labeling (DOL):

o The DOL, or the average number of dye molecules per protein molecule, can be
calculated using the following formulas:

» Protein Concentration (M) = [Azso - (Aa96 x CF2s80)] / €_protein

» DOL = As96 / (¢_dye x Protein Concentration (M))

o Where:

» CF2s0 is the correction factor for the absorbance of the dye at 280 nm (typically around
0.12 for Oregon Green 488).[1]
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» ¢ protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000
cm~iM~1 for a typical 1gG).[1]

» ¢ dye is the molar extinction coefficient of Oregon Green 488 at 496 nm (~70,000
cm~iM-1).[1]

5. Storage of the Labeled Protein:

» Store the purified conjugate at 4°C for short-term storage (several months), protected from
light.[1]

e For long-term storage, add a stabilizing protein like bovine serum albumin (BSA) to a final
concentration of 1-10 mg/mL, aliquot the conjugate, and store at -20°C. Avoid repeated
freeze-thaw cycles.[1]

Conclusion

Oregon Green 488 carboxylic acid succinimidyl ester is a robust and versatile tool for the
fluorescent labeling of biomolecules. Its superior photostability and pH-insensitivity make it an
excellent choice for a wide range of applications in both basic research and drug development.
By following the detailed protocols outlined in this guide, researchers can achieve consistent
and reliable labeling, leading to high-quality data in their fluorescence-based assays. The
guantitative data and experimental workflows provided herein serve as a valuable resource for
optimizing labeling reactions and accurately characterizing the resulting conjugates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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